molecular formula C15H11Cl2NO3 B11180092 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11180092
M. Wt: 324.2 g/mol
InChI Key: WNBFLTYKOPOGSY-UHFFFAOYSA-N
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Description

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 2,3-dichlorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,3-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: Similar structure but with a butanoic acid group instead of an acetate group.

    4-[(2,3-Dichlorophenyl)carbamoyl]phenyl butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-11-7-5-10(6-8-11)15(20)18-13-4-2-3-12(16)14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

WNBFLTYKOPOGSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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